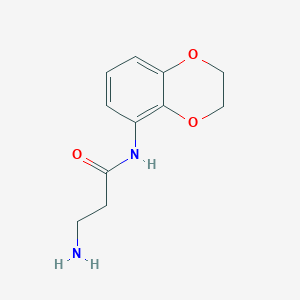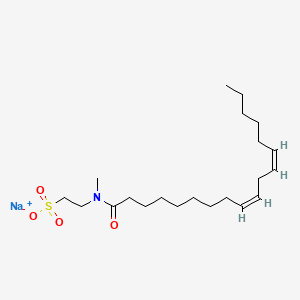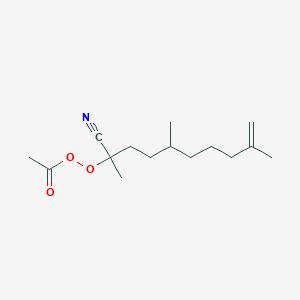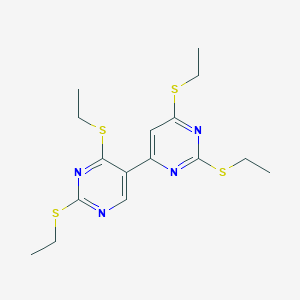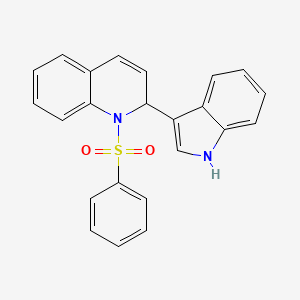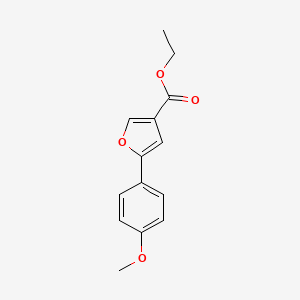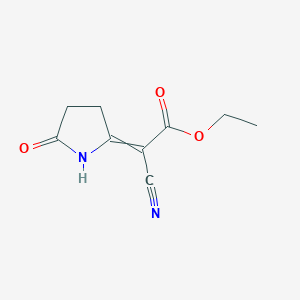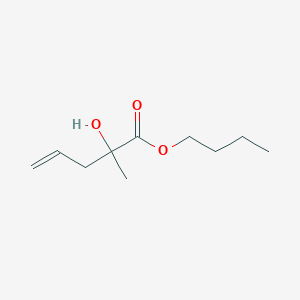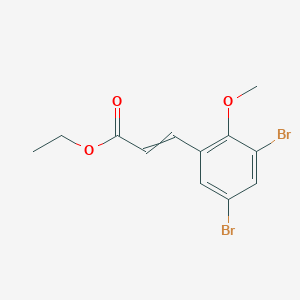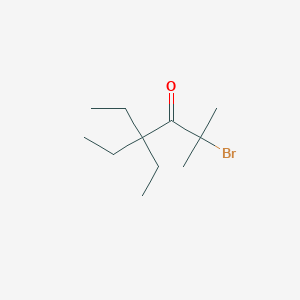
2-Bromo-4,4-diethyl-2-methylhexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4,4-diethyl-2-methylhexan-3-one is an organic compound with the molecular formula C11H21BrO. This compound is characterized by the presence of a bromine atom, two ethyl groups, and a methyl group attached to a hexanone backbone. It is a branched hydrocarbon with a ketone functional group, making it a versatile compound in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-diethyl-2-methylhexan-3-one typically involves the bromination of 4,4-diethyl-2-methylhexan-3-one. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the progress can be monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can enhance the sustainability of the production process.
化学反应分析
Types of Reactions
2-Bromo-4,4-diethyl-2-methylhexan-3-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted hexanones or hexanols.
Reduction: Formation of 2-bromo-4,4-diethyl-2-methylhexanol.
Oxidation: Formation of 2-bromo-4,4-diethyl-2-methylhexanoic acid or other oxidized derivatives.
科学研究应用
2-Bromo-4,4-diethyl-2-methylhexan-3-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 2-Bromo-4,4-diethyl-2-methylhexan-3-one involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new carbon-bromine bonds. The ketone group can undergo reduction or oxidation, altering the compound’s reactivity and properties. These transformations enable the compound to act as a versatile building block in organic synthesis and industrial applications.
相似化合物的比较
Similar Compounds
- 2-Bromo-4,4-dimethylpentan-3-one
- 2-Bromo-4,4-diethylpentan-3-one
- 2-Bromo-4,4-dimethylhexan-3-one
Uniqueness
2-Bromo-4,4-diethyl-2-methylhexan-3-one is unique due to its specific combination of substituents, which imparts distinct chemical and physical properties. The presence of two ethyl groups and a methyl group on the hexanone backbone enhances its steric hindrance and influences its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity and properties are required.
属性
CAS 编号 |
62692-63-1 |
|---|---|
分子式 |
C11H21BrO |
分子量 |
249.19 g/mol |
IUPAC 名称 |
2-bromo-4,4-diethyl-2-methylhexan-3-one |
InChI |
InChI=1S/C11H21BrO/c1-6-11(7-2,8-3)9(13)10(4,5)12/h6-8H2,1-5H3 |
InChI 键 |
SJQHMTAEIPCEDC-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(CC)C(=O)C(C)(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
![2-Chloroprop-2-en-1-yl [2-(4-chlorophenyl)ethyl]carbamodithioate](/img/structure/B14513313.png)
